Abrineurin is classified as a neurotrophic factor and is part of the neurotrophin family, which includes other members such as nerve growth factor and neurotrophin-3. It is synthesized predominantly in the brain but can also be found in other tissues. The synthesis of abrineurin is regulated by various stimuli, including neuronal activity and injury .
The synthesis of abrineurin involves several steps:
The synthesis can be enhanced under conditions such as neuronal stimulation or injury, which triggers signaling pathways that increase BDNF expression .
Abrineurin has a complex molecular structure characterized by several key features:
Abrineurin participates in various biochemical reactions:
The mechanism of action for abrineurin involves several steps:
Abrineurin has several important applications in scientific research:
Table 1: Conserved Structural Domains in BDNF
| Domain | Amino Acid Residues | Function | Conservation |
|---|---|---|---|
| Signal Peptide | 1–18 | Intracellular trafficking | Low |
| Prodomain | 19–128 | Folding regulation, SorCS2 binding | Moderate |
| NGF (Mature) Domain | 129–247 | TrkB binding, neurotrophic activity | High (>90%) |
BDNF functions as a non-covalent homodimer, with a molecular weight of ~27 kDa under non-reducing conditions. Post-translational modifications include:
Recombinant BDNF migrates as 13–14 kDa monomers under reducing conditions, confirming disulfide-dependent dimerization [7]. The prodomain forms a folded α-helical structure that shields mature BDNF until cleavage, while the cleaved prodomain acts as an independent ligand for receptors like SorCS2 [1] [9].
Table 2: Post-Translational Modifications of BDNF
| Modification | Site(s) | Functional Impact |
|---|---|---|
| Proteolytic Cleavage | Arg125-Val126 | Mature BDNF release, prodomain shedding |
| Disulfide Bonds | Cys121/129, Cys142/194, Cys179/183 | Dimer stabilization |
| Glycosylation | Asn65, Asn95 (prodomain) | Intracellular trafficking |
This multi-promoter architecture enables nuanced responses to environmental stimuli. For example, neuronal depolarization increases exon IV-containing transcripts via calcium-dependent phosphorylation of CREB [10].
The BDNF-AS gene, transcribed from the antisense strand of BDNF, produces long non-coding RNAs that suppress BDNF expression. Key mechanisms include:
Epigenetic modifications further fine-tune BDNF expression:
Alternative splicing of 5ʹ exons generates mRNA isoforms with identical coding sequences but distinct 5ʹUTRs, enabling subcellular targeting:
Table 3: Major BDNF Transcript Isoforms and Functions
| Transcript | Promoter | Expression Pattern | Regulation |
|---|---|---|---|
| Exon I | PI | Cortex, hippocampus | Activity-dependent, CREB-mediated |
| Exon IV | PIV | Hippocampus, basal forebrain | Ca2+-dependent, NMDA-sensitive |
| Exon VI | PVI | Skeletal muscle, kidney | Constitutive |
Despite transcript diversity, all isoforms encode identical prepro-BDNF, ensuring a uniform protein product [5] [10]. However, 3ʹUTR variations influence mRNA stability and microRNA binding, adding another layer of post-transcriptional control [10].
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